N-(Naphthalen-1-yl)-2-((4-phenyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Overview
Description
N-(Naphthalen-1-yl)-2-((4-phenyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a naphthalene ring, a phenyl group, a p-tolylthio group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-1-yl)-2-((4-phenyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction using phenyl halides.
Attachment of the p-Tolylthio Group: The p-tolylthio group can be attached via a thiolation reaction using p-tolylthiol and a suitable thiolating agent.
Formation of the Naphthalene Ring: The naphthalene ring can be synthesized through a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.
Final Coupling Reaction: The final step involves coupling the triazole derivative with the naphthalene derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Naphthalen-1-yl)-2-((4-phenyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Phenyl halides, p-tolylthiol, hydrazine derivatives, carbon disulfide, and basic or acidic catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(Naphthalen-1-yl)-2-((4-phenyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Naphthalen-1-yl)-2-((4-phenyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
N-(Naphthalen-1-yl)-2-((4-phenyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be compared with other similar compounds, such as:
N-(Naphthalen-1-yl)-2-((4-phenyl-5-((methylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide: Similar structure but with a methylthio group instead of a p-tolylthio group.
N-(Naphthalen-1-yl)-2-((4-phenyl-5-((ethylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide: Similar structure but with an ethylthio group instead of a p-tolylthio group.
N-(Naphthalen-1-yl)-2-((4-phenyl-5-((benzylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide: Similar structure but with a benzylthio group instead of a p-tolylthio group.
Properties
CAS No. |
539809-08-0 |
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Molecular Formula |
C28H24N4OS2 |
Molecular Weight |
496.7 g/mol |
IUPAC Name |
2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C28H24N4OS2/c1-20-14-16-23(17-15-20)34-18-26-30-31-28(32(26)22-10-3-2-4-11-22)35-19-27(33)29-25-13-7-9-21-8-5-6-12-24(21)25/h2-17H,18-19H2,1H3,(H,29,33) |
InChI Key |
GNLBQFBVPSMUHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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